molecular formula C6H7BrN2O2S B2844310 2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide CAS No. 888314-10-1

2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide

Cat. No. B2844310
CAS RN: 888314-10-1
M. Wt: 251.1
InChI Key: AYKXSQPCHDEZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide is a chemical compound with the molecular formula C6H7BrN2O2S and a molecular weight of 251.1 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide is 1S/C5H5BrN2OS/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H,7,9) . This code provides a unique identifier for the molecule, which can be used to retrieve its 3D structure from databases.


Physical And Chemical Properties Analysis

2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Substituted Oxazoles

One key application of 2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide derivatives is in the synthesis of substituted oxazoles. An efficient two-step synthesis involving intramolecular copper-catalyzed cyclization of functionalized enamides has been reported, allowing the introduction of various functional groups like ester, N-substituted carboxamide, or acyl functionalities at specific positions of the product oxazoles (Vijay Kumar et al., 2012).

Anticancer Agent Synthesis

Substituted 2-phenylthiazole-4-carboxamide derivatives, closely related to 2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide, have been synthesized and evaluated as potential cytotoxic agents against various human cancer cell lines. The substitution at specific positions by groups like methoxy has shown improvement in activity against certain cancer cells (Aliabadi et al., 2010).

Synthesis of Thiazoles

The synthesis of 2,4-disubstituted thiazoles using ionic liquid under ambient conditions has been described, demonstrating a practical approach towards the synthesis of therapeutically important compounds like Fanetizole. This involves the use of α-bromoketone and thiourea/thioamide, which is related to the chemical structure of 2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide (Potewar et al., 2007).

Copper-Catalyzed Synthesis in Water

A copper-catalyzed synthesis method in water for producing 2-aminobenzothiazoles has been developed. This method uses copper(I) catalyst and is efficient for the intramolecular S-arylation of (o-iodoaryl) thioureas, which are structurally similar to 2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide (Khatun et al., 2012).

Synthesis of Benzoxazoles

The compound also finds application in the synthesis of benzoxazoles. This involves the copper-catalyzed intramolecular coupling cyclization reactions of certain amides, demonstrating a method that could be applicable to derivatives of 2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide (Wu et al., 2014).

Safety And Hazards

The safety information available indicates that 2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide is classified under the GHS06 hazard class . The hazard statements associated with this compound are H301-H311-H331 , which indicate toxicity if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-9(11-2)5(10)4-3-12-6(7)8-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKXSQPCHDEZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CSC(=N1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.